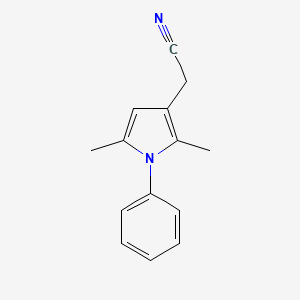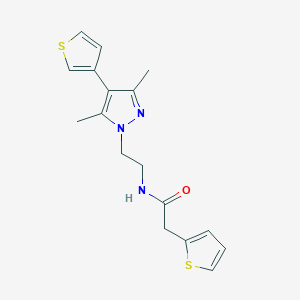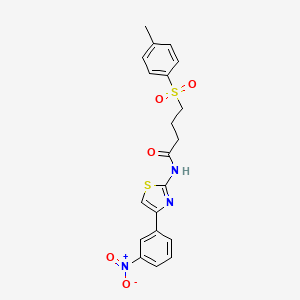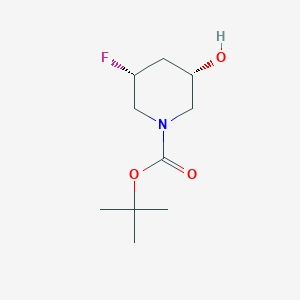![molecular formula C15H15NO5S B2871745 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid CAS No. 518052-94-3](/img/structure/B2871745.png)
5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It has an average mass of 321.348 Da and a monoisotopic mass of 321.067108 Da .
Molecular Structure Analysis
The molecular structure of “5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is characterized by its molecular formula C15H15NO5S . The exact structure would require more specific information such as bond lengths and angles, which are not available from the current data.Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research, particularly in the inhibition of certain pathways involved in cancer cell proliferation. For instance, derivatives of this molecule have been studied for their ability to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancer cells .
Antimicrobial Development
Research has indicated that derivatives of 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid can serve as scaffolds for developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . This is crucial in the fight against antibiotic resistance.
Molecular Biology
In molecular biology, this compound’s derivatives are used in proteomics research. They can be employed to study protein expression and interaction, which is vital for understanding cellular processes and disease mechanisms .
Drug Development
The sulfonylamino group present in this compound is a common feature in many drug molecules. Its derivatives are being explored for their pharmacological properties and potential use in drug development, particularly for conditions that require modulation of enzymatic activity.
Biochemical Research
In biochemistry, the compound is used for gene editing and proteomics research. It helps in understanding the genetic basis of diseases and the complex dynamics of the proteome .
Industrial Applications
While not directly an application, the compound’s derivatives are being explored for various industrial applications, including the development of biochemical assays and research tools that can be used in industrial biotechnology processes .
Neurological Disorder Treatment
Some studies suggest that derivatives of this compound could be used to develop new treatments for neurological disorders. They have the potential to act as competitive antagonists for receptors implicated in neurological diseases such as epilepsy and schizophrenia .
Pharmacophore in Medicinal Chemistry
The sulfonylamino group is a significant pharmacophore in medicinal chemistry. It is responsible for the biological activity of many clinically significant drugs and is a focus of research for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
5-[(2,5-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-9-3-4-10(2)14(7-9)22(20,21)16-11-5-6-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBGWNGARQYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)


![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)
![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)


![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)